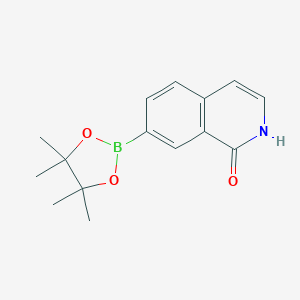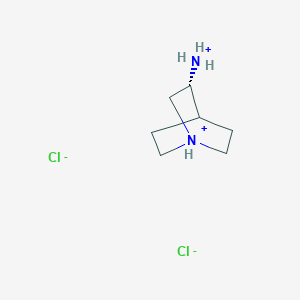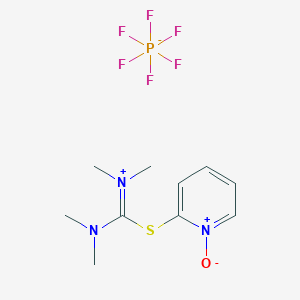
Decanoato de (oxiran-2-il)metil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxiran-2-yl)methyl decanoate is an organic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It is characterized by the presence of an oxirane ring (epoxide) attached to a decanoate ester group.
Aplicaciones Científicas De Investigación
(Oxiran-2-yl)methyl decanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and resins.
Industry: Utilized in the production of plasticizers, adhesives, and coatings due to its reactivity and stability.
Mecanismo De Acción
Target of Action
It’s known that epoxides, such as (oxiran-2-yl)methyl decanoate, often target various biological macromolecules, including proteins and nucleic acids .
Mode of Action
Epoxides are generally known to react with nucleophiles in biological systems, such as the amino, hydroxyl, and sulfhydryl groups of proteins, leading to potential modifications in their structure and function .
Biochemical Pathways
It’s known that epoxides can participate in various biochemical reactions, including ring-opening reactions, which can lead to the formation of a range of derivatives .
Pharmacokinetics
The compound’s logp value of 306910 suggests that it may have good lipophilicity, which could potentially influence its absorption and distribution in the body .
Result of Action
Given its epoxide group, it may potentially react with various biological targets, leading to modifications in their structure and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl decanoate typically involves the reaction of decanoic acid with an oxirane-containing alcohol under esterification conditions. The reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of (Oxiran-2-yl)methyl decanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The oxirane ring in (Oxiran-2-yl)methyl decanoate can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tertiary amines can catalyze the ring-opening of the oxirane ring by carboxylic acids, forming β-hydroxypropyl esters.
Major Products:
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols.
Substitution: β-hydroxypropyl esters.
Comparación Con Compuestos Similares
(Oxiran-2-yl)methyl hexanoate: Similar structure but with a shorter alkyl chain.
(Oxiran-2-yl)methyl octanoate: Similar structure with an intermediate-length alkyl chain.
(Oxiran-2-yl)methyl dodecanoate: Similar structure but with a longer alkyl chain.
Uniqueness: (Oxiran-2-yl)methyl decanoate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring a balance between hydrophobicity and reactivity, such as in the synthesis of specialized polymers and environmental research.
Propiedades
IUPAC Name |
oxiran-2-ylmethyl decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIESPTFIVNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564506 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26411-50-7 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



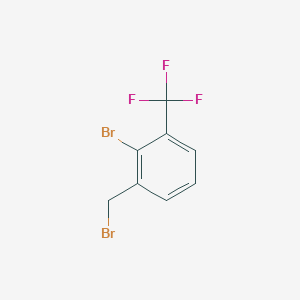

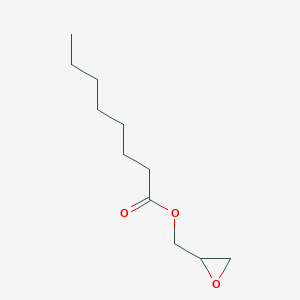
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

